molecular formula C11H12N2OS B2406228 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 156118-83-1

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2406228
CAS No.: 156118-83-1
M. Wt: 220.29
InChI Key: HDHVPVLNAAXMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)acetamide is a high-purity benzothiazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate and privileged scaffold in the development of novel therapeutic agents. Its core structure is associated with a diverse range of biological activities, making it a valuable compound for drug discovery programs. Research indicates that benzothiazole-based compounds demonstrate substantial anticancer activity ; structurally similar acetamide ligands have been utilized in the synthesis of Pd(II) and Pt(II) complexes, which have shown promising in vitro cytotoxicity against human lung cancer (A549), ovarian cancer (A2780), and melanoma cells (518A2) . Furthermore, derivatives of this chemical class exhibit potent antimicrobial properties . Recent studies on closely related 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamide derivatives have revealed significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacterial strains, with some analogs showing minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL . The compound's mechanism of action is multifaceted and appears to involve interactions with critical biological targets. Molecular docking studies suggest that related benzothiazole acetamides can bind effectively to the bacterial DNA gyrase enzyme (PDB: 3G75), indicating a potential mechanism for their antimicrobial effects . Beyond oncology and infectious disease research, the benzothiazole core is recognized as a privileged structure in central nervous system (CNS) drug discovery, with research applications extending to the investigation of antidepressant agents . Researchers value this compound for its versatility as a building block, which can be further functionalized to explore structure-activity relationships and optimize pharmacological profiles. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-6-4-9-10(5-7(6)2)15-11(13-9)12-8(3)14/h4-5H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHVPVLNAAXMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 5,6-dimethyl-2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or dimethylformamide (DMF). The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit enzymes critical for bacterial cell wall synthesis or DNA replication. The exact pathways and molecular targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Methylenedioxybenzothiazole Derivatives

Compounds featuring a 5,6-methylenedioxybenzothiazole core (e.g., 3a–3k) exhibit notable acetylcholinesterase (AChE) and β-secretase (BACE-1) inhibition:

  • Compound 3c: N-(5,6-Methylenedioxybenzothiazol-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide AChE IC₅₀: 0.030 ± 0.001 µM (vs. donepezil: 0.0201 ± 0.0010 µM) .
Trifluoromethyl-Substituted Benzothiazoles
  • BTA (N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) :
    • CK-1δ Inhibition : pIC₅₀ = 7.8 (highest in dataset) .
    • GlideXP Score : -3.78 kcal/mol, indicating moderate binding affinity. The trifluoromethyl group likely enhances metabolic stability and hydrophobic interactions .
Nitro-Substituted Benzothiazoles
  • 6d (N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) :
    • Anticancer Activity : Inhibits VEGFR-2 kinase, a key target in angiogenesis. Molecular docking shows strong interactions with the kinase’s ATP-binding pocket .
Adamantyl-Substituted Benzothiazoles
  • 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide :
    • Structural Features : X-ray diffraction reveals a planar acetamide core with gauche-oriented adamantyl substituents. This bulky group may reduce solubility but improve target engagement via hydrophobic interactions .
Methoxy-Substituted Benzothiazoles

Structure-Activity Relationship (SAR) Insights

Substituent Type Key Effects Example Compound Reference
Methylenedioxy High AChE/BACE-1 inhibition 3c
Trifluoromethyl Enhanced CK-1δ inhibition BTA
Nitro Antiangiogenic (VEGFR-2 inhibition) 6d
Adamantyl Improved hydrophobic interactions Compound I ()
Methoxy Altered electronic properties 2WK ()
  • Dimethyl vs.
  • Electron-Withdrawing Groups (e.g., NO₂, CF₃): These groups enhance binding to kinases (e.g., VEGFR-2, CK-1δ) but may reduce metabolic stability .

Pharmacokinetic and Physicochemical Properties

Compound LogP (Predicted) Solubility Key Feature
N-(5,6-Dimethyl-benzothiazol-2-yl)acetamide ~2.5 (estimated) Moderate Balanced lipophilicity
3c ~3.1 Low Methylenedioxy increases LogP
BTA ~4.0 Very low Trifluoromethyl group
6d ~3.8 Low Nitro and thiadiazole groups
  • Dimethyl Compound : Likely exhibits better solubility than bulkier analogs (e.g., adamantyl derivatives) due to smaller substituents.

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly its potential as an antimicrobial and anti-tubercular agent. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Target Enzymes and Pathways
this compound primarily acts by inhibiting the DprE1 enzyme, crucial for the cell wall synthesis of Mycobacterium tuberculosis (M. tuberculosis). This inhibition leads to the death of the bacteria, making it a promising candidate for anti-tubercular therapy. The compound's interaction with various enzymes suggests a broader potential for antimicrobial activity against other pathogens as well.

Biochemical Interactions
The compound may influence several biochemical pathways by interacting with proteins and other biomolecules. It is hypothesized that it can affect cell signaling pathways and gene expression due to its binding interactions at the molecular level .

Pharmacokinetics

This compound is generally well-absorbed and exhibits good bioavailability. Its pharmacokinetic profile indicates that it can effectively reach its target sites within biological systems, enhancing its therapeutic potential.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzothiazole derivatives, including this compound:

  • Antibacterial Studies : Research has shown that benzothiazole derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The specific activities of this compound have yet to be fully characterized but are expected to be comparable based on structural similarities with other active derivatives .
  • Antifungal Activity : The compound has also been explored for antifungal properties, with studies indicating potential efficacy against fungi like Candida albicans and Aspergillus niger through mechanisms similar to those observed in antibacterial activity .

Anti-Tubercular Activity

The compound's most notable application lies in its anti-tubercular activity:

  • Inhibition of M. tuberculosis : As mentioned earlier, this compound inhibits the DprE1 enzyme in M. tuberculosis, leading to effective bacterial cell death. This mechanism places it among promising candidates for new anti-tubercular drugs .

Case Studies

Recent studies have highlighted the potential of benzothiazole derivatives in treating various diseases:

  • Study on Anti-Tumor Properties : A study synthesized several benzothiazole compounds and tested them against cancer cell lines (A431, A549). One derivative showed significant inhibition of cell proliferation and induced apoptosis at low concentrations .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by reducing levels of inflammatory cytokines such as IL-6 and TNF-α. This dual action could position this compound as a candidate for therapies targeting both inflammation and cancer .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamideStructureAntibacterial and antifungal
N-(4-Chlorobenzo[d]thiazol-2-yl)acetamideStructureAnticancer properties
N-(5-Methylbenzothiazol-2-yl)acetamideStructureAnti-inflammatory effects

Q & A

Q. How are non-classical hydrogen bonds and sulfur interactions quantified in crystallography?

  • Answer:
  • Distance-angle criteria (e.g., C–H⋯O bonds: 2.2–3.3 Å, angles >110°) .
  • Hirshfeld surface analysis to map intermolecular contacts and quantify interaction contributions .

Notes

  • Structural data from X-ray studies and synthetic protocols are prioritized for methodological rigor .
  • Advanced FAQs emphasize interdisciplinary approaches (e.g., crystallography + computational modeling) to address research challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.